molecular formula C21H27N5O B6038565 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one

2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one

Cat. No.: B6038565
M. Wt: 365.5 g/mol
InChI Key: RDXLVTBAOMACDJ-UHFFFAOYSA-N
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Description

2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives

Properties

IUPAC Name

2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O/c1-6-15-8-10-18-17(11-15)14(5)23-20(24-18)26-21-22-13(4)16(19(27)25-21)9-7-12(2)3/h8,10-12H,6-7,9H2,1-5H3,(H2,22,23,24,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXLVTBAOMACDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=C(C(=O)N3)CCC(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of 6-ethyl-4-methylquinazolin-2-amine with a suitable pyrimidinone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the quinazolinone or pyrimidinone rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various substituted quinazolinone and pyrimidinone derivatives, which can be further utilized in medicinal chemistry research.

Scientific Research Applications

2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one
  • 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-(methylthio)pyrimidin-4(3H)-one

Uniqueness

2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylbutyl group on the pyrimidinone ring and the ethyl and methyl groups on the quinazolinone ring contribute to its unique reactivity and potential therapeutic applications.

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